Fusapyrone

Beschreibung

Significance of Fungal Secondary Metabolites in Biological Systems

Fungi are prolific producers of a vast array of secondary metabolites (SMs), which encompass diverse chemical classes such as terpenoids, alkaloids, polyketides, and non-ribosomal peptides researchgate.nettandfonline.com. These compounds, while not directly essential for the primary growth, development, or reproduction of the fungi, play crucial roles in their ecological interactions and survival nih.govfrontiersin.org. Fungal secondary metabolites exhibit a wide spectrum of biological activities, making them invaluable sources for the development of novel pharmaceuticals, biopesticides, and agents for environmental bioremediation researchgate.nettandfonline.com. Historically, fungal SMs have led to the discovery of life-saving medicines, such as penicillin and lovastatin, and have also contributed significantly to agrochemicals nih.govasm.org. Beyond their beneficial applications, some fungal SMs are recognized as mycotoxins, which can pose considerable threats to human and animal health through contamination of food and feed frontiersin.orgasm.org. The biological activities of these metabolites include antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties researchgate.nettandfonline.com. The genes responsible for the biosynthesis of these complex molecules are often organized into gene clusters within the fungal genome frontiersin.orgasm.org.

Historical Context of Fusapyrone Discovery and Initial Characterization

This compound was initially reported in 1994 bioaustralis.comtoku-e.com. Its discovery stemmed from investigations into the bioactive metabolites produced by a strain of Fusarium semitectum cultured on autoclaved rice kernels unina.itnih.govresearchgate.netacs.orgresearchgate.netnih.gov. Early characterization identified this compound as an alpha-pyrone derivative researchgate.netnih.govglycoscience.ru. Initial biological assays revealed that this compound exhibited strong antibiotic activity against Geotrichum candidum researchgate.net. Furthermore, it demonstrated considerable antifungal activity against various molds, including Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum, with minimum inhibitory concentrations ranging from 0.78 to 6.25 µg/mL nih.govacs.orgresearchgate.net. Notably, this compound displayed low zootoxicity, as evidenced by a lack of toxicity against Artemia salina larvae, and was considered a promising candidate for the control of postharvest crop diseases bioaustralis.comtoku-e.comnih.govnih.gov.

The initial structural elucidation of this compound underwent significant revision in 2006 bioaustralis.comtoku-e.com. While first described as an α-pyrone derivative, subsequent comprehensive analyses, utilizing advanced spectroscopic techniques including 1D- and 2D-NMR and MS, indicated that the revised structure of this compound is, in fact, a γ-pyrone derivative glycoscience.ruresearchgate.netresearchgate.net. This revision also involved the intricate elucidation of its absolute configuration researchgate.netnih.gov. The complexity of this compound's structure, particularly the presence of multiple stereocenters separated by atoms with freely rotating bonds, presented considerable challenges to its full spectroscopic analysis researchgate.netnih.gov. Alongside this compound, related compounds such as deoxythis compound (B1670254) and neothis compound were also isolated and their structures similarly revised, contributing to a more accurate understanding of this family of polyketides bioaustralis.comtoku-e.comglycoscience.ruresearchgate.net.

Early Isolation from Fusarium semitectum

Current Research Landscape and Future Trajectories for this compound Investigation

Current research efforts continue to explore the multifaceted nature of this compound. It has been established that both this compound and deoxythis compound are polyketide-derived metabolites frontiersin.org. Studies have linked the biosynthesis of this compound to specific polyketide synthases (PKS), such as FmPKS40, in fungi like Fusarium mangiferae frontiersin.orgboku.ac.at. The biosynthesis of this compound has also been shown to be influenced by environmental factors, being nitrogen-dependent and subject to repression under high nitrogen availability nih.gov.

Recent detailed investigations have highlighted this compound's ability to inhibit and disrupt biofilms formed by the human fungal pathogen Candida albicans researchgate.netnih.gov. These findings indicate that this compound can reduce hyphae formation and decrease the surface adherence capabilities of C. albicans cells, both in planktonic form and during early-stage biofilm development researchgate.netnih.gov.

Table 1: Antifungal Activity of this compound against Select Fungi nih.govacs.orgnih.gov

| Fungal Species | Minimum Inhibitory Concentration (MIC) at 24h (µg/mL) |

| Botrytis cinerea | 0.78 - 6.25 |

| Aspergillus parasiticus | 0.78 - 6.25 |

| Penicillium brevi-compactum | 0.78 - 6.25 |

| Alternaria alternata | Sensitive |

| Aspergillus flavus | Sensitive |

| Cladosporium cucumerinum | Sensitive |

| Phoma tracheiphila | Sensitive |

| Penicillium verrucosum | Sensitive |

| Candida spp. | Inhibitory activity (species-specific variability) |

Note: "Sensitive" indicates strong inhibitory activity reported without specific MIC values in the provided sources.

This compound and its derivatives are considered potential candidates for biotechnological applications, serving as valuable models for in-depth studies concerning their mechanisms of action and structure-activity relationships nih.gov. Future trajectories for this compound investigation are focused on continuing to unravel its biosynthetic pathways and regulatory mechanisms frontiersin.orgboku.ac.atnih.gov. This ongoing research aims to facilitate the efficient discovery and development of new bioactive secondary metabolites from various Fusarium strains mdpi.comrsdjournal.org.

Eigenschaften

IUPAC Name |

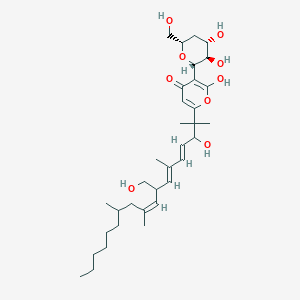

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEECQDWUNPZALD-ZBNIOBMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Genetic Regulation of Fusapyrone

Polyketide Synthase (PKS) Mediated Biosynthesis of Fusapyrone

The core structure of this compound is assembled through a polyketide synthase (PKS)-mediated pathway, a common route for the biosynthesis of diverse natural products in fungi.

Identification and Role of FmPKS40 (FPY1) as the Core Enzyme in Fusarium mangiferae

Central to this compound biosynthesis in Fusarium mangiferae is the polyketide synthase designated FmPKS40, also referred to as FPY1. This enzyme has been definitively identified as the core polyketide synthase responsible for constructing the foundational polyketide chain of this compound and its related compound, deoxythis compound (B1670254) wikipedia.orgwikipedia.orgmetabolomicsworkbench.orgnih.govguidetopharmacology.org. FmPKS40 functions as a highly reducing polyketide synthase (HR-PKS), indicative of its role in producing a highly modified polyketide backbone wikipedia.org. Research has demonstrated that the functionality of FmKmt1, an H3K9 methyltransferase, is crucial for this compound biosynthesis, as its removal leads to an almost complete cessation of this compound and deoxythis compound production, highlighting a key regulatory aspect of this pathway wikipedia.orgmetabolomicsworkbench.orgguidetopharmacology.org.

Mechanistic Insights into Polyketide Chain Elongation: Acetyl-CoA and Malonyl-CoA Precursors

This compound is classified as an undecaketide, implying its formation from eleven two-carbon units wikipedia.org. Mechanistically, its biosynthesis is proposed to initiate with acetyl-CoA as the starter unit, followed by ten successive additions of malonyl-CoA extender units through a series of Claisen-condensations wikipedia.orgguidetopharmacology.org. The general PKS mechanism involves several enzymatic domains: an acyltransferase (AT) domain for selecting α-carboxyacyl extender units, a ketoacyl-synthase (KS) domain that facilitates the decarboxylative condensation of the extender unit to the growing polyketide chain, and an acyl carrier protein (ACP) that covalently shuttles polyketide intermediates between these domains wikipedia.org. Malonyl-CoA, a critical precursor, is synthesized from acetyl-CoA through a carboxylation reaction catalyzed by acetyl-CoA carboxylase, thereby providing the necessary two-carbon units for polyketide chain elongation.

Discussion of Unique Structural Features Originating from Biosynthesis: C-Glycosylation, Gem-Dimethyl Group Formation, and Acyclic Chain Double Bond Shifts

This compound exhibits several distinctive structural features that are rare among polyketides, providing insights into the complexity of its biosynthetic machinery. These include a C-glycosylated 4-deoxyglucose moiety at the C-3 position, a gem-dimethyl group located at C-13, and an α-β to β-γ double bond shift at C-20 within its acyclic chain wikipedia.orgwikipedia.orgguidetopharmacology.org. The presence of a gem-dimethyl group in polyketides is particularly uncommon, with most documented instances found in bacterial polyketides wikipedia.org. During the biosynthesis of this compound, mono-C-methyl groups are sequentially transferred to the tetra-, penta-, hexa-, and heptaketide intermediates. Notably, two C-methyl groups are transferred to the nonaketide, suggesting a specific programming of the C-methyltransferase (CMet) domain to catalyze two consecutive C-alpha-methylation reactions on the nonaketide, while other alpha-carbons undergo no or single methylation wikipedia.org. While the precise origin of the 4'-deoxyglucose moiety remains to be fully elucidated, its transfer to the C-3 position is hypothesized to be mediated by the C-glycosyltransferase FPY2 wikipedia.orgguidetopharmacology.org. Despite these advancements, the detailed mechanisms underlying the formation of the gem-dimethyl group and the C-glycosylation event in this compound biosynthesis still require further clarification guidetopharmacology.org.

Delineation and Characterization of the Putative this compound Biosynthesis Gene Cluster (FmFPY1-FmFPY7)

The genes responsible for this compound biosynthesis are organized into a putative gene cluster, identified as FmFPY1-FmFPY7 wikipedia.orgwikipedia.org. Within this cluster, FmPKS40 (FmFPY1) serves as the core enzyme, initiating the polyketide assembly wikipedia.orgnih.gov. The boundaries of this cluster were delineated through a combination of bioinformatics, reverse genetics, and co-expression studies wikipedia.orgmetabolomicsworkbench.org. This gene cluster is responsible for the production of both this compound and deoxythis compound wikipedia.org. Comparative genomic analyses have revealed that FmFPY1 possesses fifteen homologous genes, demonstrating sequence identities exceeding 81%. While the functions of FmFPY1, FPY2, and FPY7 have been partially characterized, the specific roles of the remaining genes within the cluster, FmFPY3 through FmFPY6, are yet to be definitively predicted wikipedia.org.

Enzymatic Transformations in this compound Biogenesis

Beyond the core PKS assembly, specific enzymatic transformations are crucial for the final maturation and structural diversification of this compound.

Role of Cytochrome P450 Monooxygenase (FPY7) in Specific Hydroxylation Events

A key enzymatic modification in this compound biogenesis involves the cytochrome P450 monooxygenase FPY7. This enzyme is implicated in the specific hydroxylation event at the C-33 position, a modification that distinguishes this compound from its related compound, deoxythis compound wikipedia.org. Cytochrome P450 monooxygenases (CYPs) constitute a large superfamily of heme-containing enzymes renowned for their broad substrate specificities and diverse catalytic activities, including a wide range of hydroxylation reactions. These enzymes are capable of performing highly regio- and stereospecific oxidative chemistry, playing vital roles in the tailoring of various secondary metabolites. While FPY7 is an ortholog found within the this compound gene cluster, its presence can vary across different Fusarium species, with some strains lacking this specific ortholog.

Structure Activity Relationship Sar Studies of Fusapyrone and Its Derivatives

Methodologies for the Chemical Modification and Derivatization of Fusapyrone

Chemical transformations have been systematically applied to modify the distinct chemical moieties of this compound (compound 1) and deoxythis compound (B1670254) (compound 2) to synthesize various derivatives for SAR investigations fluoroprobe.com.

Synthesis and Modification of the Glycosyl Residue

Modifications to the glycosyl residue primarily involve acetylation. For instance, pentaacetylation of this compound (1) yielded derivatives designated as compounds 3, 5, and 6. Similarly, tetraacetylation of deoxythis compound (2) resulted in derivative 4 thegoodscentscompany.comnih.govfluoroprobe.comfluoroprobe.comnih.gov. These acetylation reactions significantly alter the hydrophobicity of the molecule, which has been observed to correlate with changes in toxicity thegoodscentscompany.comnih.govfluoroprobe.com.

Chemical Transformations of the 2-Pyrone Ring System

The 2-pyrone ring system of this compound has been subjected to chemical modifications, notably through methylation. Reaction of this compound (1) with diazomethane (B1218177) led to the formation of its 4-O-methyl derivative (compound 7), representing a modification of the pyrone moiety. Furthermore, a 2-O-methyl derivative of the isomeric γ-pyrone (compound 6) was obtained from the pentaacetyl derivative of this compound (1), allowing for the evaluation of activity in a 2-hydroxy-4-pyrone scaffold fluoroprobe.com.

Correlating Structural Variations with Biological Activity Profiles

A comprehensive structure-activity correlation study was undertaken to assess the impact of these chemical modifications on the antifungal activity against target filamentous fungi and their selective action against non-target organisms, including biocontrol yeasts thegoodscentscompany.comnih.govfluoroprobe.comfluoroprobe.com.

Impact of Modifications on Antifungal Potency Against Filamentous Fungi

This compound (1) and deoxythis compound (2) exhibit potent antifungal activity against a range of plant pathogenic and mycotoxigenic filamentous fungi, including Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum. Their minimum inhibitory concentrations (MICs) typically range from 0.78 to 6.25 µg/mL thegoodscentscompany.comnih.govlabsolu.cafluoroprobe.com.

However, chemical modifications often lead to a significant reduction or complete loss of antifungal potency. For instance, among the seven derivatives of this compound (1) and one derivative of deoxythis compound (2) tested (compounds 3-10), only derivatives 7, 9, and 10 retained some antifungal activity, which was limited to Botrytis cinerea and observed at considerably higher concentrations (25-50 µg/mL). Derivatives resulting from pentaacetylation of this compound (3, 5, and 6) showed a strong decrease in antifungal activity thegoodscentscompany.comnih.govlabsolu.cafluoroprobe.com.

The following table summarizes the antifungal activity of this compound, deoxythis compound, and selected derivatives against key filamentous fungi:

Note: "Inactive" indicates no inhibition at the highest concentration tested (typically 50 µg/mL).

Analysis of Selective Action Against Non-Target Organisms, including Biocontrol Yeasts

A crucial aspect of this compound's potential for biotechnological applications is its selective action. SAR studies have confirmed that neither this compound (1), deoxythis compound (2), nor any of their derivatives (3-10) inhibited the growth of the biocontrol yeasts Pichia guilliermondii and Rhodotorula glutinis at concentrations up to 50 µg/mL thegoodscentscompany.comnih.govlabsolu.cafluoroprobe.com. This selectivity is highly desirable for applications where beneficial microorganisms need to be preserved. Additionally, this compound and deoxythis compound were found to be inactive against the Gram-positive bacterium Bacillus megaterium chem960.com.

Regarding zootoxicity, assessed using Artemia salina (brine shrimp) bioassays, this compound (1), deoxythis compound (2), and derivatives 7-10 exhibited only slight zootoxicity. In contrast, pentaacetylation of this compound (leading to derivatives 3, 5, and 6) resulted in a strong increase in toxicity. Similarly, the tetraacetyl derivative of deoxythis compound (4) was as toxic as its parent compound. This suggests that the structural changes leading to increased biological activity in the A. salina bioassay were primarily those affecting the water solubility of the molecule, indicating a relationship between toxicity and hydrophobicity thegoodscentscompany.comnih.govfluoroprobe.comfluoroprobe.com.

Relationship between Molecular Hydrophobicity and Observed Biological Activities

Research has demonstrated that modifications leading to an increase in the hydrophobicity of this compound derivatives can significantly impact their zootoxicity. For instance, the pentaacetylation of this compound (compound 1) to yield derivatives such as compounds 3, 5, and 6 resulted in a notable increase in toxicity in Artemia salina (brine shrimp) bioassays nih.govchem960.com. This heightened toxicity was directly linked to the structural changes that primarily affected the water solubility of the molecule, indicating that increased hydrophobicity correlated with enhanced zootoxicity nih.govchem960.com. Similarly, the tetraacetyl derivative of deoxythis compound (compound 4) exhibited comparable toxicity to its parent compound nih.govchem960.com.

Conversely, the retention of antifungal activity appears to be closely tied to the original molecular characteristics, including the presence of the hydrophilic sugar residue. While this compound (1) and deoxythis compound (2) exhibit strong antifungal activity against important plant pathogens like Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 µg/mL, many of their derivatives show diminished activity nih.govchem960.com. Among the tested derivatives (3-10), only compounds 7, 9, and 10 maintained some antifungal efficacy, specifically against B. cinerea, albeit at significantly higher concentrations (25-50 µg/mL) nih.govchem960.com. This suggests that modifications that alter the hydrophilic-lipophilic balance away from the natural compounds' profile, particularly those increasing hydrophobicity, tend to reduce the desired antifungal potency while potentially increasing non-selective toxicity.

The data below illustrates the observed correlation between structural modifications, presumed changes in hydrophobicity (inferred from water solubility effects), and biological activities of this compound and some of its derivatives.

Table 1: Relationship between Structural Modifications, Hydrophobicity, and Biological Activities of this compound and Derivatives

| Compound | Structural Modification | Effect on Hydrophobicity/Water Solubility | Antifungal Activity (MIC against B. cinerea, A. parasiticus, P. brevi-compactum) | Zootoxicity (Artemia salina bioassay) |

| This compound (1) | Natural compound | Baseline (more hydrophilic) | Strong (0.78-6.25 µg/mL) nih.govchem960.com | Slightly zootoxic nih.govchem960.com |

| Deoxythis compound (2) | Natural analog | Baseline (more hydrophilic) | Strong (0.78-6.25 µg/mL) nih.govchem960.com | As toxic as this compound (1) nih.govchem960.com |

| Pentaacetylated this compound (3, 5, 6) | Acetylation of hydroxyl groups | Increased hydrophobicity / Decreased water solubility nih.govchem960.com | Diminished/Inactive nih.govchem960.com | Strong increase in toxicity nih.govchem960.com |

| Tetraacetylated Deoxythis compound (4) | Acetylation of hydroxyl groups | Increased hydrophobicity / Decreased water solubility nih.govchem960.com | Diminished/Inactive nih.govchem960.com | As toxic as Deoxythis compound (2) nih.govchem960.com |

| Derivatives (7, 9, 10) | Various modifications (not specified to hydrophobicity) | Varied, but likely retained some hydrophilic character | Retained some activity (25-50 µg/mL, limited to B. cinerea) nih.govchem960.com | Slightly zootoxic nih.govchem960.com |

These findings underscore the delicate balance between molecular structure, physicochemical properties like hydrophobicity, and the selective biological activities of this compound and its derivatives. Modifications that significantly increase the lipophilicity of the compounds tend to enhance their non-selective toxicity while often reducing their specific antifungal efficacy.

Biological Activities and Investigated Mechanisms of Action for Fusapyrone

Comprehensive Antifungal Spectrum and Efficacy Assessments

Fusapyrone demonstrates considerable efficacy across a wide range of fungal pathogens, highlighting its potential as a broad-spectrum antifungal agent.

This compound has shown significant antifungal activity against several important plant pathogenic filamentous fungi. Studies have demonstrated its effectiveness against species such as Botrytis cinerea, Aspergillus parasiticus, Penicillium brevi-compactum, Alternaria alternata, Ascochyta rabiei, Cladosporium cucumerinum, Phoma tracheiphila, and Penicillium verrucosum nih.govresearchgate.netnih.gov. For instance, this compound and deoxythis compound (B1670254) exhibited strong antifungal activity against Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum, with minimum inhibitory concentrations (MICs) at 24 hours ranging from 0.78 to 6.25 µg/mL nih.gov.

Table 1: Antifungal Activity of this compound and Deoxythis compound Against Plant Pathogenic Fungi

| Fungal Species | Compound | MIC (24 h) (µg/mL) | Reference |

| Botrytis cinerea | This compound | 0.78–6.25 | nih.gov |

| Botrytis cinerea | Deoxythis compound | 0.78–6.25 | nih.gov |

| Aspergillus parasiticus | This compound | 0.78–6.25 | nih.gov |

| Aspergillus parasiticus | Deoxythis compound | 0.78–6.25 | nih.gov |

| Penicillium brevi-compactum | This compound | 0.78–6.25 | nih.gov |

| Penicillium brevi-compactum | Deoxythis compound | 0.78–6.25 | nih.gov |

| Alternaria alternata | This compound | Sensitive | nih.govresearchgate.net |

| Ascochyta rabiei | This compound | Sensitive | nih.govresearchgate.net |

| Cladosporium cucumerinum | This compound | Sensitive | nih.govresearchgate.net |

| Phoma tracheiphila | This compound | Sensitive | nih.govresearchgate.net |

| Penicillium verrucosum | This compound | Sensitive | nih.gov |

This compound demonstrates significant inhibitory activity against various mycotoxigenic fungi, which are a major concern in agricultural products. It has shown considerable antifungal activity against Aspergillus flavus, Aspergillus parasiticus, Aspergillus niger, and Aspergillus fumigatus nih.govapexbt.comasm.orgnih.govresearchgate.net. Its inhibitory activity against A. flavus and A. parasiticus has been observed to be comparable to that of the antibiotic nystatin (B1677061) in disk diffusion assays and superior to fungicides like benomyl (B1667996) and dicloran in broth dilution assays asm.orgnih.gov.

Specifically, this compound has been tested against the main ochratoxigenic species of the Aspergillus section Nigri, including Aspergillus carbonarius, Aspergillus tubingensis, and Aspergillus niger. The MICs at 24 hours for these species were reported as 6.0, 11.6, and 9.9 µg/mL, respectively nih.govresearchgate.netnih.gov. Strong inhibition of growth and morphological changes were maintained even at half the MIC after 7 days of exposure nih.govresearchgate.net.

Table 2: MICs of this compound Against Ochratoxigenic Aspergillus Species (24 h)

| Fungal Species | MIC (µg/mL) | Reference |

| Aspergillus carbonarius | 6.0 | nih.govresearchgate.netnih.gov |

| Aspergillus tubingensis | 11.6 | nih.govresearchgate.netnih.gov |

| Aspergillus niger | 9.9 | nih.govresearchgate.netnih.gov |

Beyond inhibiting fungal growth, this compound is effective in reducing the production of mycotoxins, particularly Ochratoxin A (OTA). In laboratory assays, the application of a 100 µg/mL this compound solution on artificially inoculated grapes led to a significant reduction (up to 6 orders of magnitude) in Aspergillus carbonarius colony-forming unit (CFU) counts nih.govresearchgate.netnih.gov.

Crucially, dramatic reductions in OTA content were observed. Compared to a positive control (average OTA amount of 112.5 ng/g of grape), application of 100 µg/mL of this compound resulted in OTA levels of 0.6 ng/g of grape, while 50 µg/mL yielded 5.1 ng/g of grape nih.govresearchgate.netnih.gov. These findings indicate that this compound is highly effective in preventing OTA occurrence in infected grape berries nih.govresearchgate.net.

Table 3: Reduction of Ochratoxin A (OTA) in Grapes by this compound

| This compound Concentration (µg/mL) | Average OTA Content (ng/g grape) | Reduction in A. carbonarius CFU Counts | Reference |

| Control (no this compound) | 112.5 | N/A | nih.govresearchgate.netnih.gov |

| 50 | 5.1 | Significant | nih.govresearchgate.netnih.gov |

| 100 | 0.6 | Up to 6 orders of magnitude | nih.govresearchgate.netnih.gov |

This compound also exhibits good inhibitory activity against fungal agents responsible for human mycoses nih.govresearchgate.netresearchgate.net. Aspergilli species, including Aspergillus fumigatus, were found to be particularly sensitive to this compound nih.govresearchgate.netapexbt.comresearchgate.net. Furthermore, this compound has demonstrated activity against Candida albicans, a common human fungal pathogen researchgate.netnih.gov.

While this compound shows broad-spectrum activity against many filamentous fungi, its efficacy varies among different fungal groups. Notably, this compound was found to be ineffective toward yeasts isolated from plants and fruits nih.govapexbt.comasm.orgnih.govnih.gov. Among the filamentous fungi tested, Fusarium species were consistently the least sensitive to this compound and its derivative, deoxythis compound nih.govnih.govacs.org. This differential activity suggests a selectivity in this compound's antifungal action, potentially linked to differences in cell wall composition, as chitin, a major component in filamentous fungi cell walls (10-30%), is only a minor component in yeast cell walls (1-2%) nih.gov.

Activity against Fungal Agents of Human Mycoses (e.g., Candida albicans, various Aspergilli species)

Anti-biofilm Properties of this compound and its Derivatives

Recent research has highlighted the anti-biofilm properties of this compound. Biological testing has revealed its ability to inhibit and disrupt biofilms formed by the human fungal pathogen Candida albicans researchgate.netnih.gov. This compound achieves this by reducing hyphae formation in C. albicans and decreasing the surface adherence capabilities of planktonic cells and cells transitioning into early-stage biofilm formation researchgate.netnih.gov. These properties underscore this compound's potential in combating biofilm-associated fungal infections, which are often difficult to treat due to increased drug resistance within the biofilm matrix.

Inhibition and Disruption of Fungal Biofilm Formation (e.g., Candida albicans)

Fusapyrones have demonstrated a notable capacity to inhibit and disrupt biofilms formed by Candida albicans, a significant human fungal pathogen. labsolu.canih.govnih.gov This activity is crucial given that biofilm formation contributes to the decreased susceptibility of fungal pathogens to conventional antifungal therapies. labsolu.canih.gov

Research findings indicate that while some fusapyrones, specifically compounds 3 and 4 (as referenced in one study), exhibited comparatively weak activity against established biofilms, they showed synergistic effects when combined with amphotericin B. labsolu.ca This synergy enhanced the potency of amphotericin B by up to eight-fold against C. albicans cells in both developing and established biofilms, suggesting that fusapyrones may act through multiple biological targets to achieve these effects. labsolu.ca

Reduction of Hyphae Development in Fungal Pathogens

A key aspect of this compound's antifungal activity is its ability to reduce hyphae formation in fungal pathogens, particularly in Candida albicans. labsolu.canih.govnih.gov Hyphal development is an essential step in fungal biofilm formation and pathogenicity. nih.gov

Specific fusapyrones (compounds 3 and 4) were observed to block the outgrowth of hyphae at a relatively late stage of biofilm development. The inhibitory concentrations (IC50) for this effect were reported as 8.5 μM and 7.6 μM, respectively. labsolu.ca Beyond Candida, this compound exhibits considerable antifungal activity against a spectrum of plant mycotoxigenic, pathogenic, and human pathogenic filamentous fungi, including Aspergillus flavus, Aspergillus niger, Aspergillus parasiticus, and Aspergillus fumigatus. researchgate.netnih.govwikipedia.org However, it has been found to be ineffective against yeasts isolated from fruits and plants, and Fusarium species themselves tend to be less sensitive to fusapyrones. researchgate.netnih.govwikipedia.org

Table 1: Antifungal Activity of this compound and Related Compounds against Fungal Pathogens

| Fungal Pathogen / Activity | Compound | IC50 (µM) / Effect | Reference |

| Candida albicans (Hyphae formation) | Compound 3 | 8.5 | labsolu.ca |

| Candida albicans (Hyphae formation) | Compound 4 | 7.6 | labsolu.ca |

| Aspergillus flavus | This compound | Considerable activity | researchgate.netnih.govwikipedia.org |

| Aspergillus niger | This compound | Considerable activity | researchgate.netnih.govwikipedia.org |

| Aspergillus parasiticus | This compound | Considerable activity | researchgate.netnih.govwikipedia.org |

| Aspergillus fumigatus | This compound | Considerable activity | researchgate.netnih.govwikipedia.org |

| Alternaria alternata | This compound | Good inhibitory activity | nih.govwikipedia.org |

| Ascochyta rabiei | This compound | Good inhibitory activity | nih.govwikipedia.org |

| Botrytis cinerea | This compound | Good inhibitory activity | nih.govwikipedia.org |

| Cladosporium cucumerinum | This compound | Good inhibitory activity | nih.govwikipedia.org |

| Phoma tracheiphila | This compound | Good inhibitory activity | nih.govwikipedia.org |

| Penicillium verrucosum | This compound | Good inhibitory activity | nih.govwikipedia.org |

Influence on Fungal Cell Adherence Capabilities in Planktonic and Early Biofilm Stages

The early stages of biofilm formation involve the adherence of planktonic cells to a surface, followed by their transition into an organized biofilm structure. nih.gov Fusapyrones have been shown to significantly decrease the surface adherence capabilities of Candida albicans cells in both their planktonic state and during their transition into early-stage biofilm formation. labsolu.canih.govnih.gov This influence on initial adherence is a critical step in preventing the establishment and maturation of fungal biofilms.

Other Investigated Biological Activities

Beyond their antifungal properties, this compound and its derivatives have been explored for other biological activities, revealing potential in different therapeutic areas.

In Vitro Antiproliferative Activity against Mammalian Cell Lines (e.g., HeLa cells for this compound A)

This compound A, a γ-pyrone derivative, has been investigated for its antiproliferative effects against mammalian cell lines. Studies have shown that this compound A exhibits weak antiproliferative activity against HeLa cells (human cervical cancer cells) with an IC50 value of 50.6 μM. researchgate.net

Table 2: Antiproliferative Activity of this compound A

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound A | HeLa cells | 50.6 | researchgate.net |

Anti-malarial Efficacy (e.g., against Plasmodium falciparum for this compound A)

This compound A has also demonstrated significant anti-malarial efficacy. Research indicates that this compound is active against Plasmodium falciparum, specifically the D6 clone, with a potent IC50 value of 0.34 μM. researchgate.net This finding suggests a potential role for this compound A in the development of new anti-malarial agents.

Table 3: Anti-malarial Efficacy of this compound A

| Compound | Parasite Strain | IC50 (µM) | Reference |

| This compound A | Plasmodium falciparum (D6 clone) | 0.34 | researchgate.net |

Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase inhibition by Fusaresters)

The Fusarester series of compounds, which are related to this compound, have been studied for their enzyme inhibitory activities. Specifically, Fusaresters A–E have shown inhibitory activity against protein tyrosine phosphatases (PTPs). Protein tyrosine phosphatases are a class of enzymes that play critical roles in cellular signaling pathways, and their inhibition can have various biological implications. For instance, Fusarester D (compound 2) exhibited a weak inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), with an inhibition rate of 56% at a concentration of 40 μM.

Table 4: Enzyme Inhibition by Fusaresters

| Compound | Enzyme Target | Inhibition Rate / Effect | Concentration | Reference |

| Fusaresters A–E | Protein Tyrosine Phosphatase (PTP) | Inhibitory activity | N/A | |

| Fusarester D | Protein Tyrosine Phosphatase 1B (PTP1B) | 56% inhibition | 40 μM |

Phytostimulatory Effects in Plant Models (e.g., root elongation by deoxythis compound)

While this compound and its closely related analog, deoxythis compound, are recognized for their antifungal properties, studies have also uncovered their capacity to exert phytostimulatory effects in plant models. Notably, deoxythis compound (compound 2) has been shown to promote root elongation in tomato seedlings. thegoodscentscompany.comnih.govfluoroprobe.com This effect was observed at concentrations of 10 and 100 µM, indicating a dose-dependent response within this range. thegoodscentscompany.comnih.gov

It is important to highlight that neither this compound nor deoxythis compound demonstrated phytotoxicity in a series of assays designed to monitor plant-cell toxicity, as well as wilt-, chlorosis-, and necrosis-inducing activities. thegoodscentscompany.comnih.gov This lack of adverse effects on plant health, coupled with the observed root elongation, suggests a potential for these compounds in biotechnological applications, such as enhancing plant growth. thegoodscentscompany.com Their low zootoxicity and selective action further underscore their potential as candidates for controlling post-harvest crop diseases, possibly in conjunction with biocontrol yeasts. labsolu.canih.gov

The following table summarizes key findings regarding the phytostimulatory effects of deoxythis compound:

| Compound | Plant Model | Effect Observed | Effective Concentrations | Phytotoxicity |

| Deoxythis compound | Tomato seedlings | Root elongation | 10 µM, 100 µM | None observed thegoodscentscompany.comnih.gov |

| This compound | Tomato seedlings | No direct stimulation reported | N/A | None observed thegoodscentscompany.comnih.gov |

Status of Molecular Mechanism of Action Elucidation

The elucidation of the molecular mechanism of action (MoA) for this compound remains an active area of research. Despite its established biological activities, the specific pathways and targets through which this compound exerts its effects are not yet fully understood. labsolu.ca

Current Understanding and Gaps in Defining the Primary Mode of Action

Currently, the primary mode of action of this compound is largely undefined. labsolu.ca While it is recognized as a broad-spectrum antifungal metabolite, first reported in 1994, the detailed molecular processes it modulates within target organisms are still being investigated. labsolu.ca A significant challenge in fully defining the primary mode of action has been the complex structural characteristics of fusapyrones, particularly the presence of multiple stereocenters and freely rotating bonds. fluoroprobe.com These complexities have historically hindered comprehensive spectroscopic analyses, thereby constraining efforts to establish clear structure-activity relationships and, consequently, to pinpoint the precise molecular targets.

Hypothesized Cellular and Subcellular Targets and Interactions

Although the definitive molecular targets of this compound are yet to be fully elucidated, observed biological activities provide insights into hypothesized cellular and subcellular interactions. The potent antifungal activity of this compound and deoxythis compound against a wide range of plant pathogenic and mycotoxigenic filamentous fungi, including Alternaria alternata, Aspergillus flavus, Botrytis cinerea, Cladosporium cucumerinum, Phoma tracheiphila, and Penicillium verrucosum, as well as agents of human mycoses like Aspergilli and certain Candida species, suggests interference with fundamental fungal cellular processes vital for growth and survival. thegoodscentscompany.comnih.gov

Recent research has indicated that fusapyrones possess the ability to inhibit and disrupt biofilms formed by the human fungal pathogen Candida albicans. fluoroprobe.com This includes reducing hyphae formation and decreasing the surface adherence capabilities of both planktonic cells and cells in the early stages of biofilm development. fluoroprobe.com These findings suggest that fusapyrones may interact with cellular components or pathways involved in fungal morphology, adhesion, and biofilm formation.

The observed specificity of fusapyrones, being active against certain fungi but inactive against yeasts isolated from plants and the Gram-positive bacterium Bacillus megaterium, implies that their targets are likely specific to certain fungal cellular machinery or metabolic pathways not present or significantly different in resistant organisms. thegoodscentscompany.comnih.gov Furthermore, the phytostimulatory effect of deoxythis compound on root elongation in tomato seedlings suggests potential interactions with plant growth regulatory mechanisms, although the specific cellular or subcellular components mediating this effect remain to be identified. thegoodscentscompany.comnih.govfluoroprobe.com

Advanced Methodologies in Fusapyrone Research

Genomic and Bioinformatic Approaches to Fungal Metabolite Discovery

Comparative Genomics for Exploring Fusapyrone Biosynthetic Potential Across Diverse Fusarium Species

Comparative genomics has become a powerful tool for unraveling the biosynthetic potential of secondary metabolites, including this compound, across the diverse Fusarium genus. Fusarium species are prolific producers of a wide array of secondary metabolites, many of which are crucial for their interactions with host plants and can include harmful mycotoxins. metabolomicsworkbench.orgnih.govnih.gov Genome analyses of numerous Fusarium species have revealed a substantial genetic capacity for producing polyketide-derived natural products. nih.gov However, a significant portion of these predicted polyketides remain uncharacterized, often due to their cryptic expression under standard laboratory conditions. nih.gov

The biosynthesis of this compound is linked to polyketide synthases (PKSs). In Fusarium mangiferae, the polyketide synthase FmPKS40 has been identified as a key enzyme involved in this compound biosynthesis. metabolomicsworkbench.orgnih.govnih.gov Comparative genomic studies of F. mangiferae have identified 52 putative secondary metabolite key enzyme-encoding genes, many of which are cryptic. nih.gov The chemical structure of this compound suggests its derivation from the condensation of 11 acetyl-CoA subunits, forming a hexa-methylated undecaketide with a γ-pyrone ring system, supporting its PKS origin. nih.gov Deletion of the putative 4′-phosphopantetheinyl transferase (Ppt) encoded by PPT1 in F. mangiferae resulted in the absence of this compound and deoxythis compound (B1670254), further supporting a PKS origin. nih.gov

The distribution of biosynthetic gene clusters (BGCs) can vary significantly even among closely related Fusarium species. For instance, while some BGCs for other secondary metabolites like bikaverin (B1667059) and fusarubin (B154863) are highly conserved among members of the Gibberella fujikuroi species complex (GFC), others, such as the apicidin (B1684140) F cluster, show more disparate distribution patterns, indicating divergence in metabolite production within the genus. This variability underscores the importance of comparative genomics in identifying species with the genetic machinery for this compound production, even if it is not expressed constitutively.

Metabolic Engineering and Synthetic Biology Strategies for Enhanced Production

Metabolic engineering and synthetic biology offer promising avenues for enhancing the production of valuable secondary metabolites like this compound. These approaches aim to manipulate microbial metabolism to optimize the yield of target compounds, either in their native producers or in heterologous hosts. wikipedia.org

Strategies for Optimizing this compound Yields in Native and Heterologous Hosts

Optimizing this compound yields involves a multifaceted approach that considers both native and heterologous production systems. In native Fusarium hosts, environmental and nutritional conditions play a critical role in secondary metabolite production. For F. mangiferae, this compound biosynthesis is strictly repressed by nitrogen availability, with detectable amounts only produced in media supplemented with 6 mM NaNO₃. metabolomicsworkbench.org Interestingly, the biosynthesis appears to be independent of ambient pH, although alkaline conditions might slightly elevate production. metabolomicsworkbench.org

For heterologous hosts, the primary advantage lies in bypassing the complex native regulatory networks and potentially toxic effects of the compound on the original producer, while providing a cleaner metabolic background for product analysis. Strategies for optimizing yields in heterologous systems include:

Selection of suitable hosts: Ideal hosts should exhibit rapid growth, genetic tractability, and the ability to supply necessary precursors and co-factors for the exogenous biosynthetic pathway. Aspergillus species (e.g., Aspergillus nidulans, Aspergillus niger, Aspergillus oryzae) and Saccharomyces cerevisiae are commonly employed fungal hosts for heterologous expression of natural products.

Optimization of fermentation conditions: Tailoring culture conditions to the specific needs of the heterologous host and the introduced pathway can significantly boost production.

Genetic engineering of the host: This can involve knocking out competing metabolic pathways in the host to redirect resources towards the desired product or enhancing the supply of precursors.

Heterologous Expression of this compound Biosynthetic Gene Clusters in Engineered Strains

Heterologous expression involves cloning and transferring the entire BGC responsible for this compound biosynthesis into a suitable engineered host strain. This approach is particularly valuable for activating cryptic BGCs that are not expressed under standard laboratory conditions in their native organisms.

The process typically involves:

Cloning the BGC: This can be achieved through PCR-based strategies or by assembling multiple PCR fragments.

Vector construction: The cloned BGC is then inserted into specialized vectors designed for site-specific integration into the host genome.

Transformation into chassis strains: The recombinant vectors are then introduced into the chosen heterologous hosts.

While no specific instances of this compound BGC heterologous expression were detailed in the search results, the general principles of heterologous expression for polyketides are well-established. For example, the BGC of beauvericin, another Fusarium-derived secondary metabolite, has been successfully cloned from Fusarium proliferatum into Aspergillus nidulans, leading to significantly higher production yields through promoter replacement and fermentation optimization. This demonstrates the feasibility of applying similar strategies for this compound.

Promoter Engineering and Transcriptional Regulation for Targeted Activation of this compound Biosynthesis

Promoter engineering and the manipulation of transcriptional regulation are crucial for controlling the expression of BGCs and, consequently, the production of secondary metabolites. Promoters are responsible for initiating gene expression and are therefore critical for activating and optimizing BGCs in both native and heterologous hosts.

Key aspects of promoter engineering and transcriptional regulation include:

Activation of silent BGCs: Many BGCs remain silent under typical laboratory conditions. Promoter engineering, through systematic exchange of native silent promoters with constitutive or inducible strong promoters, can disrupt native transcriptional repression networks and activate these silent clusters.

Chromatin-based regulation: Chromatin structure and its modifications play a significant role in regulating fungal secondary metabolism. Histone post-translational modifications (PTMs), such as tri-methylation of histone 3 lysine (B10760008) 9 (H3K9me3), are hallmarks of heterochromatin and can influence gene expression. In Fusarium mangiferae, the H3K9-specific methyltransferase FmKmt1 is essential for this compound biosynthesis. metabolomicsworkbench.orgnih.govnih.gov Loss of FmKmt1 leads to an almost complete loss of this compound and deoxythis compound production. This highlights that manipulating chromatin modifiers like FmKmt1 can be a targeted strategy to activate or deactivate specific BGCs.

Pathway-specific and global regulators: Beyond chromatin, a multifaceted interplay between chromatin-modifying enzymes and transcription factors ensures the timely expression of metabolites. Global regulators and pathway-specific induction signals integrate to activate BGCs. For instance, nitrogen availability acts as a strict repressor for this compound biosynthesis in F. mangiferae. metabolomicsworkbench.org Understanding and manipulating these regulatory circuits are vital for enhanced production.

Ecological and Biotechnological Significance of Fusapyrone

Role of Fusapyrone in Fungal Ecology and Host-Pathogen Interactions (e.g., Fusarium mangiferae and mango malformation disease)

This compound plays a notable role in fungal ecology, particularly within the context of host-pathogen interactions. It is a secondary metabolite produced by various Fusarium species, including Fusarium semitectum and the phytopathogenic fungus Fusarium mangiferae. researchgate.netnih.gov F. mangiferae is the causative agent of the economically detrimental mango malformation disease (MMD), affecting mango (Mangifera indica) trees in tropical and subtropical regions. nih.govnih.govfrontiersin.orgishs.org During plant infection, Fusarium fungi produce a wide array of bioactive secondary metabolites (SMs) that can lead to severe adverse effects on plant health. nih.govfrontiersin.org

The biosynthesis of this compound in F. mangiferae is a complex process involving specific enzymatic pathways. Research indicates that the biosynthesis of this compound and deoxythis compound (B1670254) in F. mangiferae is dependent on the H3K9 methyltransferase, FmKmt1. nih.govnih.govfrontiersin.org Additionally, the polyketide synthase (PKS) FmPKS40 has been identified as being involved in this compound biosynthesis, with studies delineating putative cluster borders through co-expression analyses. nih.govuniprot.org While this compound and deoxythis compound exhibit inhibitory activity against a range of pathogenic fungi, interestingly, they show least activity against Fusarium species themselves. researchgate.net

Broader Implications for Natural Product Discovery and Development as Biologically Active Compounds

This compound exemplifies the broader implications of natural product discovery in identifying novel biologically active compounds. Natural products, derived from organisms like fungi, bacteria, and plants, have historically been, and continue to be, a crucial source of inspiration and leads for new medicines and other beneficial compounds, including pesticides. researchgate.nethebmu.edu.cnillinois.edu

The complex chemical structures and diverse bioactivities of natural products, such as this compound, highlight nature's sophisticated biosynthetic capabilities. researchgate.netillinois.eduacs.org The elucidation of this compound's structure, including its absolute configuration, has been a significant step in understanding its biological activity and facilitating further research into its derivatives. researchgate.netacs.org Beyond its agricultural applications, fusapyrones have also shown potential in combating human fungal pathogens; for instance, they have demonstrated the ability to inhibit and disrupt biofilms formed by Candida albicans. researchgate.netacs.org This broad-spectrum activity underscores the potential for this compound and related pyrone derivatives to contribute to diverse fields of natural product development beyond agricultural pest management, including pharmaceutical applications. researchgate.netacs.org

Q & A

Q. What are the primary methodologies for isolating and purifying fusapyrone from fungal cultures?

this compound is typically isolated from Fusarium species (e.g., F. semitectum) using solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography and HPLC. Structural confirmation requires NMR and mass spectrometry, with purity assessed via HPLC (>98%) . Recent studies emphasize the importance of verifying structural revisions (e.g., corrected stereochemistry in 2006) to avoid misinterpretations .

Q. How is the antifungal activity of this compound quantitatively assessed in vitro?

Antifungal efficacy is measured using disk diffusion assays or broth microdilution to determine minimum inhibitory concentrations (MICs). For example, MICs against Aspergillus carbonarius and A. niger range from 6.0 to 11.6 µg/mL, with dose-dependent inhibition of hyphal growth and mycotoxin production . Researchers must standardize fungal strains and growth media to ensure reproducibility.

Q. What model organisms are used to evaluate this compound’s toxicity and environmental safety?

The brine shrimp (Artemia salina) bioassay is commonly employed to assess zoo-toxicity. This compound shows low toxicity (LC50 > 500 µM), while deoxythis compound exhibits moderate toxicity (LC50 = 37.1 µM), highlighting structure-activity differences . Phytotoxicity is tested on plants like tomato seedlings, where this compound does not induce chlorosis or necrosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

Discrepancies in MICs (e.g., Aspergillus tubingensis: 11.6 µg/mL vs. other studies) often arise from variations in fungal strain virulence, culture conditions, or solvent carriers. To address this, use CLSI guidelines for antifungal susceptibility testing, include positive controls (e.g., amphotericin B), and report detailed experimental parameters (e.g., pH, incubation time) .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other antifungals?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, combining this compound with silver nanoparticles (10–60 nm) synthesized by Fusarium species enhances antifungal activity against postharvest pathogens . Include isobolograms to visualize synergism/antagonism and validate results with in planta assays .

Q. How can structural modifications of this compound improve its bioactivity and stability?

Structure-activity relationship (SAR) studies reveal that the α-pyrone ring and side-chain hydroxyl groups are critical for antifungal activity. Derivatives with alkyl chain modifications show enhanced solubility in polar solvents (e.g., DMSO) and improved efficacy against Botrytis cinerea . Computational modeling (e.g., molecular docking) can predict binding affinity to fungal targets like chitin synthase .

Methodological Challenges and Solutions

Q. How should researchers handle this compound’s poor aqueous solubility in in vivo assays?

Use solubilizing agents like cyclodextrins or lipid-based nanoemulsions. For grapevine trials, this compound dissolved in ethanol (100 µg/mL) reduced A. carbonarius colonization by 6 log units, demonstrating practical applicability despite solubility limitations .

Q. What strategies mitigate this compound degradation during long-term storage?

Store this compound at -20°C in anhydrous DMSO or ethanol. Degradation products can be monitored via LC-MS, with stability studies confirming >90% integrity after 6 months under recommended conditions .

Data Interpretation and Reporting

Q. How can researchers validate this compound’s mechanism of action given its unknown molecular targets?

Combine transcriptomics (RNA-seq) and proteomics to identify differentially expressed genes/proteins in treated fungi. For example, this compound disrupts biofilm formation in Candida spp., suggesting interference with quorum sensing pathways . Use CRISPR-Cas9 knockouts to confirm target relevance .

Q. What criteria should guide the selection of this compound for agricultural vs. clinical applications?

Prioritize this compound for agricultural use due to its low phytotoxicity and efficacy against plant pathogens (e.g., Alternaria alternata). For clinical applications, further toxicity profiling in mammalian cell lines and pharmacokinetic studies are required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.